7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL
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Overview
Description
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group at the 7th position and a hydroxyl group at the 4th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with a similar core structure but lacking the methyl and hydroxyl groups.
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1,8-naphthyridine: A derivative with a chloro and nitrobenzoyl group, used as a vasopressin receptor antagonist.
1,2,3,4-Tetrahydronaphthalene: A related compound with a similar tetrahydro structure but different functional groups.
Uniqueness
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups enhances its reactivity and potential biological activity compared to other naphthyridine derivatives .
Properties
CAS No. |
1292955-81-7 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol |
InChI |
InChI=1S/C9H12N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-3,8,12H,4-5H2,1H3,(H,10,11) |
InChI Key |
UNBCQJSBVSJURY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(CCN2)O |
Origin of Product |
United States |
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